molecular formula C18H19N3O2S B7185602 1-Benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

1-Benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

Cat. No.: B7185602
M. Wt: 341.4 g/mol
InChI Key: QIQOHXLHHYZFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent to form the benzofuran ring . The thiazole and piperazine moieties are then introduced through subsequent reactions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-3-carboxylic acid derivatives, while reduction can lead to the formation of benzofuran-3-ylmethanol .

Scientific Research Applications

1-Benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is unique due to its combination of benzofuran, thiazole, and piperazine moieties.

Properties

IUPAC Name

1-benzofuran-3-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-13-11-19-18(24-13)21-9-7-20(8-10-21)17(22)15-12-23-16-6-4-3-5-14(15)16/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQOHXLHHYZFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)N2CCN(CC2)C(=O)C3=COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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